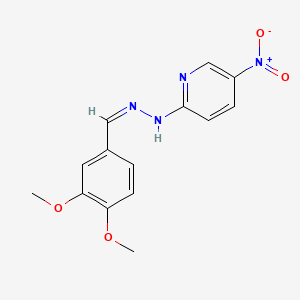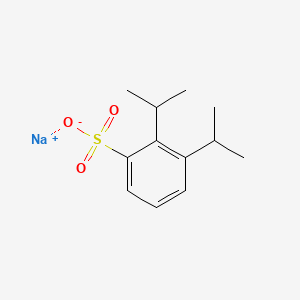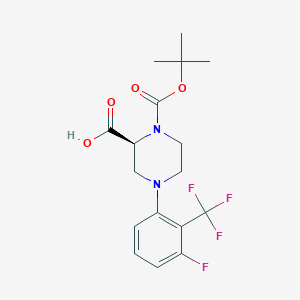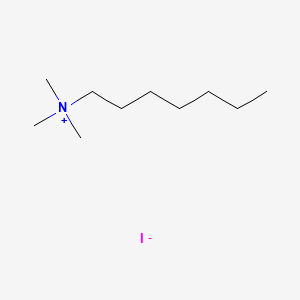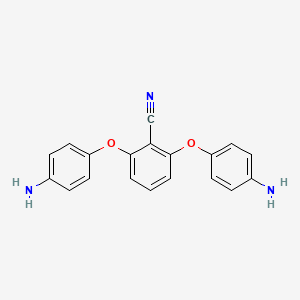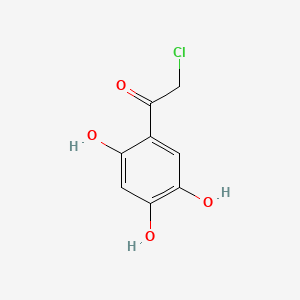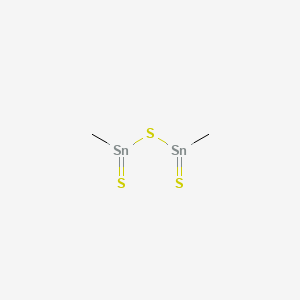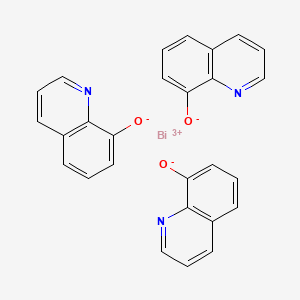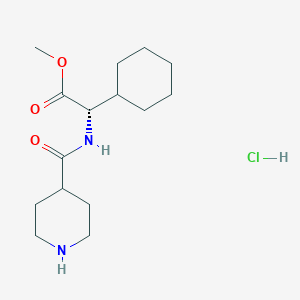
(S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Amidation: The carboxylic acid group on the piperidine ring is converted to an amide using reagents such as carbodiimides.
Esterification: The resulting amide is then esterified with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the cyclohexyl ring or the piperidine nitrogen.
Reduction: Reduction reactions may target the carbonyl groups in the ester or amide functionalities.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Receptor Studies: Used in studies involving piperidine receptors.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to the observed pharmacological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate: Lacks the (S)-configuration.
Ethyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate: Similar structure with an ethyl ester instead of a methyl ester.
2-Cyclohexyl-2-(piperidine-4-carboxamido)acetic acid: The free acid form.
Uniqueness
The (S)-configuration of (S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride may confer unique stereochemical properties, affecting its binding affinity and specificity for molecular targets. This can result in distinct pharmacological profiles compared to its analogs.
Propiedades
Fórmula molecular |
C15H27ClN2O3 |
|---|---|
Peso molecular |
318.84 g/mol |
Nombre IUPAC |
methyl (2S)-2-cyclohexyl-2-(piperidine-4-carbonylamino)acetate;hydrochloride |
InChI |
InChI=1S/C15H26N2O3.ClH/c1-20-15(19)13(11-5-3-2-4-6-11)17-14(18)12-7-9-16-10-8-12;/h11-13,16H,2-10H2,1H3,(H,17,18);1H/t13-;/m0./s1 |
Clave InChI |
FBYMXIVNPMRLEI-ZOWNYOTGSA-N |
SMILES isomérico |
COC(=O)[C@H](C1CCCCC1)NC(=O)C2CCNCC2.Cl |
SMILES canónico |
COC(=O)C(C1CCCCC1)NC(=O)C2CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
